Cyclo-rgdphg

Description

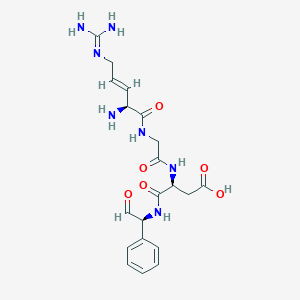

Cyclo-RGDfHG is a cyclic pentapeptide belonging to the RGD (Arg-Gly-Asp) peptide family, which is characterized by its ability to bind integrin receptors—key mediators of cell adhesion, angiogenesis, and tumor metastasis. Cyclic RGD peptides, such as c(RGDfC) (cyclo(Arg-Gly-Asp-DPhe-Cys)) and Cyclo(-RGDfK) (cyclo(Arg-Gly-Asp-D-Phe-Lys)), are well-studied for their roles in targeting αvβ3 and αvβ5 integrins, making them promising candidates for therapeutic and diagnostic applications in oncology and inflammation .

Properties

CAS No. |

141261-62-3 |

|---|---|

Molecular Formula |

C20H27N7O6 |

Molecular Weight |

461.5 g/mol |

IUPAC Name |

(3S)-3-[[2-[[(E,2S)-2-amino-5-(diaminomethylideneamino)pent-3-enoyl]amino]acetyl]amino]-4-oxo-4-[[(1S)-2-oxo-1-phenylethyl]amino]butanoic acid |

InChI |

InChI=1S/C20H27N7O6/c21-13(7-4-8-24-20(22)23)18(32)25-10-16(29)26-14(9-17(30)31)19(33)27-15(11-28)12-5-2-1-3-6-12/h1-7,11,13-15H,8-10,21H2,(H,25,32)(H,26,29)(H,27,33)(H,30,31)(H4,22,23,24)/b7-4+/t13-,14-,15+/m0/s1 |

InChI Key |

XVEZVWHFWXVGBZ-WVRFHGKMSA-N |

SMILES |

C1=CC=C(C=C1)C(C=O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C=CCN=C(N)N)N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H](C=O)NC(=O)[C@H](CC(=O)O)NC(=O)CNC(=O)[C@H](/C=C/CN=C(N)N)N |

Canonical SMILES |

C1=CC=C(C=C1)C(C=O)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(C=CCN=C(N)N)N |

sequence |

XGDX |

Synonyms |

cyclic arginyl-glycyl-aspartyl-phenylglycyl cyclo-Arg-Gly-Asp-PhGly cyclo-RGDPhg |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations :

- Cyclization Strategy : c(RGDfC) uses cysteine for disulfide bonding, whereas Cyclo(-RGDfK) employs lysine for amide bond formation. These differences impact stability and solubility .

- Solubility: Cyclo(-RGDfK) exhibits enhanced solubility due to its trifluoroacetate salt formulation, whereas c(RGDfC) may require co-solvents or nanoparticle encapsulation for optimal delivery .

- Molecular Weight : Larger peptides like Cyclo(-RGDfK) (~831 Da) may have reduced tissue penetration compared to lighter analogs like c(RGDfC) (~579 Da) .

Future Research :

- Develop hybrid peptides combining Cyclo-RGDfHG’s histidine motif with stability-enhancing D-amino acids.

- Explore dual-targeting systems (e.g., RGD peptides conjugated to chemotherapeutics) for synergistic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.